molecular formula C12H13NO3 B1664956 アニラセタム CAS No. 72432-10-1

アニラセタム

カタログ番号: B1664956
CAS番号: 72432-10-1
分子量: 219.24 g/mol
InChIキー: ZXNRTKGTQJPIJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aniracetam is a nootropic compound belonging to the racetam family, known for its cognitive-enhancing properties. It is chemically identified as 1-(4-methoxybenzoyl)-2-pyrrolidinone. Aniracetam is primarily used to improve memory, learning, and attention, and has been studied for its potential benefits in treating cognitive impairments associated with cerebrovascular diseases and degenerative brain disorders .

科学的研究の応用

作用機序

Target of Action

Aniracetam primarily targets several receptors in the brain. These include the Glutamate receptor 2 , Glutamate receptor 3 , 5-hydroxytryptamine receptor 2A , and Dopamine D2 receptor . These receptors play crucial roles in cognitive functions, mood regulation, and memory processes .

Mode of Action

Aniracetam acts on two main neurotransmitter systems in the brain: the glutamate and acetylcholine systems . By modulating the activity of receptors within these systems, aniracetam can enhance cognitive processes such as memory and learning . It also interacts with the cholinergic, dopaminergic, and serotonergic systems, which may mediate its wide range of anxiolytic properties .

Biochemical Pathways

Aniracetam has been shown to positively modulate the AMPA receptor . It also increases cholinergic activity in the hippocampus, prefrontal cortex, and striatum . Furthermore, it protects against glutamate excitotoxicity . Aniracetam may prevent the production and accumulation of Aβ by increasing α-secretase activity through two distinct pathways: increasing brain-derived neurotrophic factor expression and positively modulating metabotropic glutamate receptors .

Pharmacokinetics

Aniracetam is rapidly and completely absorbed from the gastrointestinal tract . Its absolute systemic bioavailability is only about 02% . Aniracetam has a high volume of distribution (2.5 L/kg), implying extensive extravascular distribution . It is very rapidly eliminated from the body, with a plasma elimination half-life of approximately 0.5 hours . Aniracetam is completely metabolized, and the principal metabolites, N-anisoyl-γ-aminobutyric acid (N-anisoyl-GABA), 2-pyrrolidinone, succinimide, and anisic acid, are excreted via the urine (84%), the feces (2%), or as CO2 in expired air .

Result of Action

The molecular and cellular effects of aniracetam’s action are primarily related to its cognitive-enhancing properties. It improves memory and attention disturbances accompanying cerebrovascular diseases and degenerative brain disorders . Aniracetam has been identified as a nootropic drug due to these memory effects . It also has modest effects similar to an anxiolytic .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aniracetam typically involves the reaction of p-methoxybenzoic acid with pivaloyl chloride to form a mixed anhydride intermediate. This intermediate then reacts with 2-pyrrolidone to produce aniracetam. The reaction conditions include:

Industrial Production Methods: The industrial production of aniracetam follows similar synthetic routes but is optimized for large-scale production. The process involves:

化学反応の分析

Types of Reactions: Aniracetam undergoes various chemical reactions, including:

    Oxidation: Aniracetam can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert aniracetam to its alcohol derivative.

    Substitution: Aniracetam can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with aniracetam under acidic or basic conditions.

Major Products:

生物活性

Aniracetam, a nootropic compound belonging to the racetam family, is primarily known for its cognitive-enhancing properties. It has been extensively studied for its potential therapeutic effects on cognitive disorders, particularly Alzheimer's disease (AD). This article explores the biological activity of aniracetam, focusing on its mechanisms of action, neuroprotective effects, and clinical efficacy, supported by data tables and case studies.

Aniracetam's pharmacological effects are attributed to several key mechanisms:

  • Modulation of Glutamate Receptors : Aniracetam acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission. This action is crucial for synaptic plasticity and memory formation .
  • Increase in Brain-Derived Neurotrophic Factor (BDNF) : Aniracetam has been shown to increase BDNF levels, which play a vital role in neurogenesis and synaptic maintenance. Studies indicate that aniracetam can elevate BDNF levels by 1.5-fold when combined with AMPA .
  • α-Secretase Activity : Research suggests that aniracetam may enhance α-secretase activity, potentially reducing the production of amyloid-beta (Aβ) plaques associated with Alzheimer's disease through two pathways: increasing BDNF expression and modulating metabotropic glutamate receptors (mGluRs) .

Neuroprotective Effects

Aniracetam exhibits neuroprotective properties that are beneficial in various models of cognitive impairment:

  • Protection Against Excitotoxicity : Aniracetam protects neurons from glutamate-induced excitotoxicity, which is a significant factor in neurodegenerative diseases .
  • Cognitive Restoration : In animal studies, aniracetam has demonstrated the ability to restore cognitive function following induced impairments such as those caused by scopolamine or sleep deprivation .

Clinical Efficacy

Clinical studies have evaluated the efficacy of aniracetam in treating cognitive disorders:

Case Study Overview

A prospective open-label study involving 276 patients with cognitive disorders assessed the effects of aniracetam compared to cholinesterase inhibitors (ChEIs). The results are summarized in Table 1.

Treatment GroupBaseline MMSECognitive Performance at 6 MonthsEmotional State Improvement at 3 Months
No Treatment20.5N/AN/A
Aniracetam Monotherapy21.0Significantly ImprovedSignificant Improvement
ChEIs Monotherapy21.2DeterioratedN/A
Combined Treatment20.8Better than ChEIsN/A

Key Findings :

  • Patients receiving aniracetam maintained cognitive performance over 12 months.
  • Emotional state significantly improved within three months for those treated with aniracetam .

Safety and Tolerability

Aniracetam is noted for its favorable safety profile:

  • Minimal Side Effects : Common side effects include mild anxiety and insomnia, but these are generally well-tolerated .
  • Wide Therapeutic Window : Aniracetam has a short half-life and a wide margin of safety, making it suitable for long-term use in elderly populations .

特性

IUPAC Name

1-(4-methoxybenzoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRTKGTQJPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045128
Record name Aniracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72432-10-1
Record name Aniracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72432-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniracetam [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aniracetam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

20 g. of p-methoxybenzoyl chloride and 20 g. of 2-pyrrolidinone are boiled at reflux in 20 ml. of diethyl ether for 16 hours and then diethyl ether, ice and 2-N aqueous ammonia are added to the mixture. The insoluble constituents are filtered off and washed ion-free with diethyl ether and water. The filter cake is dried and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 119.5°-120.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

10 g. of phosphorus pentoxide and 6 ml. of orthophosphoric acid (at least 85%) are warmed with one another. 2.0 g. of 4-(p-methoxybenzoylamino)butyric acid are added at room temperature to the resulting solution. The mixture is warmed to 50° C. for 60 minutes, subsequently treated with ice and extracted with ethyl acetate. The organic phase is washed first with cold water, then with cold sodium bicarbonate solution and finally again with water and dried over sodium sulfate. The residue is triturated with diethyl ether and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 120°-122° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aniracetam
Reactant of Route 2
Reactant of Route 2
Aniracetam
Reactant of Route 3
Reactant of Route 3
Aniracetam
Reactant of Route 4
Reactant of Route 4
Aniracetam
Reactant of Route 5
Reactant of Route 5
Aniracetam
Reactant of Route 6
Aniracetam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。